molecular formula C11H8FNO2S B2453952 (5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione CAS No. 366483-72-9

(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No. B2453952
CAS RN: 366483-72-9
M. Wt: 237.25
InChI Key: YQTXVWFGGPHAAL-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione, also known as FTM, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. FTM has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antidiabetic properties.

Scientific Research Applications

Cancer Treatment and Antiproliferative Activity

  • Thiazolidine-2,4-dione derivatives have shown significant antitumor activity against various cancer cells, including A549 and HCT116, suggesting their potential as cancer inhibitory agents (Li Zi-cheng, 2013).
  • Some derivatives have been identified as α-glucosidase inhibitors, with promising activity against cancer cell lines, highlighting their potential use in cancer therapy (Divakara Laxman Somayajulu Nori et al., 2014).
  • Certain thiazolidine-2,4-dione molecules have been designed for antimicrobial and antiproliferative properties, indicating their possible application in developing new anticancer agents (H. Kumar et al., 2022).

Enzyme Inhibition and Molecular Docking Studies

  • Thiazolidine-2,4-dione derivatives have been found to inhibit key signaling pathways in human leukemia cells, such as the Raf/MEK/ERK and PI3K/Akt pathways, suggesting their use in developing novel dual signaling pathway inhibitors (Qianbin Li et al., 2010).
  • Molecular docking studies have been employed to explore the interaction of these compounds with various enzymes, providing insights into their potential as antimicrobial and anticancer agents (S. Fatma et al., 2018).

Synthesis and Structural Analysis

  • The synthesis and structure of various 5-arylidene-1,3-thiazolidine-2,4-dione analogs have been studied, contributing to our understanding of their chemical properties and potential biomedical applications (K. Popov-Pergal et al., 2010).

Antimicrobial and Antihyperglycemic Applications

  • Some thiazolidine-2,4-dione derivatives have been evaluated for their antimicrobial activity, showing effectiveness against certain bacteria and fungi, indicating their potential use in treating infectious diseases (O. Prakash et al., 2011).
  • Additionally, these compounds have been studied for their antihyperglycemic properties, suggesting a role in managing diabetes and related metabolic disorders (J. Wrobel et al., 1998).

properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTXVWFGGPHAAL-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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